

Spectroscopic Scrutiny: Confirming the Structure of 2,2-Dichloropropane Over Its Isomers

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Compound of Interest

Compound Name: 2,2-Dichloropropane

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In the realm of chemical analysis and drug development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful arsenal for elucidating the precise arrangement of atoms within a molecule. This guide presents a comparative spectroscopic analysis of **2,2-dichloropropane** against its structural isomers, 1,1-dichloropropane and 1,2-dichloropropane, to definitively confirm its unique structure. Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we demonstrate how the symmetrical nature of **2,2-dichloropropane** yields a distinct spectral fingerprint.

Comparative Spectroscopic Data

The key to distinguishing between these isomers lies in the differences in their molecular symmetry and the resulting impact on their interaction with electromagnetic radiation and behavior under ionization. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2,2-dichloropropane** and its isomers.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration
2,2-Dichloropropane	~2.19 - 2.21	Singlet	6H
1,1-Dichloropropane	~5.9 (t), ~2.4 (m), ~1.2 (t)	Triplet, Multiplet, Triplet	1H, 2H, 3H
1,2-Dichloropropane	~4.1 (m), ~3.7 (m), ~1.6 (d)	Multiplet, Multiplet, Doublet	1H, 2H, 3H

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2,2-Dichloropropane	~85 (C), ~35 (CH_3)
1,1-Dichloropropane	~70 (CHCl_2), ~30 (CH_2), ~10 (CH_3)
1,2-Dichloropropane	~60 (CHCl), ~50 (CH_2Cl), ~25 (CH_3)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm^{-1})	Functional Group
2,2-Dichloropropane	~2900-3000, ~1380, ~750	C-H stretch, C-H bend, C-Cl stretch
1,1-Dichloropropane	~2900-3000, ~1450, ~650-750	C-H stretch, C-H bend, C-Cl stretch
1,2-Dichloropropane	~2900-3000, ~1450, ~650-750	C-H stretch, C-H bend, C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,2-Dichloropropane	112, 114, 116	97, 77, 63, 41
1,1-Dichloropropane	112, 114, 116	77, 63, 41, 27
1,2-Dichloropropane	112, 114, 116	77, 63, 41, 27

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3). The solution should be clear and free of any particulate matter.
- **Instrumentation:** Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- **^1H NMR Acquisition:** Acquire a one-dimensional proton spectrum. Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 10-15 ppm.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Typical parameters include 512-2048 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-250 ppm.
- **Data Processing:** Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ^1H NMR and the solvent peak (e.g., CDCl_3 at 77.16 ppm) for ^{13}C NMR.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For liquid samples, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Record a background spectrum of the empty salt plates. Place the sample plates in the spectrometer and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The background spectrum is automatically
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